5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride
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Overview
Description
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group (-CF3) and the sulfonyl fluoride group (-SO2F) imparts distinct reactivity and stability to the molecule, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto a pyrrole ring. One common method involves the reaction of a pyrrole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride (CsF). The sulfonyl fluoride group can be introduced using reagents like sulfuryl fluoride (SO2F2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of flow chemistry allows for precise control over reaction conditions, leading to higher yields and purity of the final product. This method also minimizes the formation of by-products and reduces the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed by coupling reactions with halides.
Scientific Research Applications
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: Compounds with a trifluoromethyl group attached to a pyridine ring, known for their use in pharmaceuticals and agrochemicals.
Trifluoromethylbenzenes: Aromatic compounds with a trifluoromethyl group, used in various chemical syntheses.
Sulfonyl Fluorides: Compounds with a sulfonyl fluoride group, widely used as intermediates in organic synthesis.
Uniqueness
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride is unique due to the combination of the trifluoromethyl and sulfonyl fluoride groups on a pyrrole ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F4NO2S/c6-5(7,8)3-1-2-4(10-3)13(9,11)12/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZGMBLPGNLBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)S(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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